5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14411864 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM, indicating its high affinity for this enzyme . The compound’s mode of action was confirmed by molecular docking studies .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This leads to enhanced cholinergic neurotransmission, which can alleviate the symptoms of diseases like AD, characterized by a deficiency of acetylcholine .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions . This can result in improved memory and cognitive function, particularly in patients with AD .
Biochemical Analysis
Biochemical Properties
5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism . This inhibition is mechanism-based and results in a time- and NADPH-dependent loss of CYP2D6 activity . Additionally, the compound interacts with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it affects the phosphorylation of AKT, a key protein in this pathway, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CYP2D6, leading to enzyme inactivation . This binding is facilitated by the presence of the fluorine atom and the piperazine ring, which enhance the compound’s affinity for the enzyme . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves binding to the receptor’s ligand-binding domain, resulting in receptor activation or inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound is relatively stable under physiological conditions, but it undergoes gradual degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP2D6 activity and modulation of cell signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and modulation of neurotransmitter levels . At higher doses, it can cause toxic effects, including neurotoxicity and alterations in behavioral and neurochemical indices . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by CYP2D6, which converts the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins, such as albumin, play a role in the compound’s distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may affect gene expression and other nuclear processes . The compound’s localization is regulated by specific targeting signals that direct it to different cellular compartments .
Properties
IUPAC Name |
5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-11-13(23)21-7-9-22(10-8-21)17-19-15(14(18)16(24)20-17)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCMVVGYTMUURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.